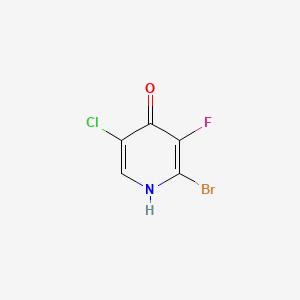

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

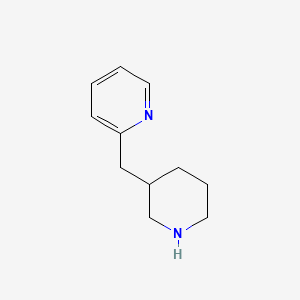

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a pyridine derivative. Pyridine derivatives are in great demand as synthons for pharmaceutical products . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of this compound can be achieved using halogen dance reactions . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis

The molecular structure of this compound has been optimized . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

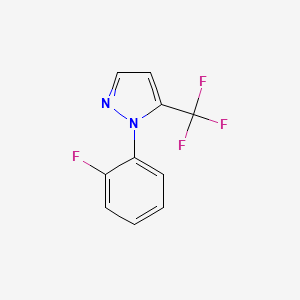

This compound can undergo various chemical reactions. For instance, it can be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . Moreover, it can undergo C6 magnesiation followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .Applications De Recherche Scientifique

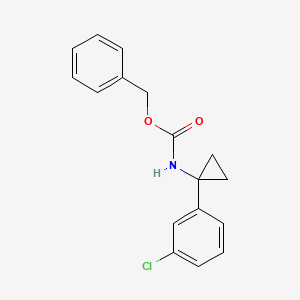

- Application: 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine a été étudié comme inhibiteur potentiel de la bromodomaine. Des études computationnelles utilisant la théorie de la fonctionnelle de la densité (DFT) et les méthodes de Hartree-Fock (HF) ont optimisé sa structure moléculaire et exploré ses interactions avec les bromodomaines .

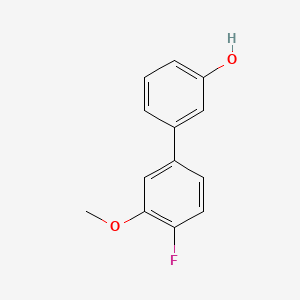

- Application: Le composé sert d'intermédiaire pharmaceutique actif. Il participe à des réactions de couplage avec des haloamines et des alcools aromatiques, permettant des voies de synthèse pratiques vers les 2-amino phényl et hydroxyphényl pyridines substituées .

Inhibition de la Bromodomaine

Voies de Synthèse et Réactions de Couplage

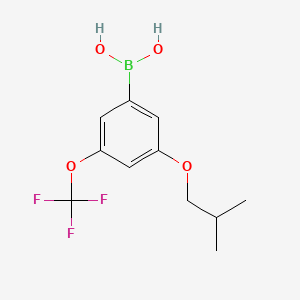

Blocs de Construction pour les Benzoxaboroles

En résumé, la this compound a des applications diverses, allant du développement de médicaments à la science des matériaux. Ses caractéristiques structurelles uniques en font un bloc de construction précieux pour diverses recherches . Si vous souhaitez plus de détails ou si vous avez d'autres questions, n'hésitez pas à me les poser ! 😊

Mécanisme D'action

Target of Action

Pyridine derivatives are known to interact with a wide range of biological targets due to their bioactive nature .

Mode of Action

It’s worth noting that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.

Biochemical Pathways

Pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially enhance its bioavailability, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .

Result of Action

The inhibition of p38α map kinase by related compounds has been associated with the modulation of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of fluorine atoms in the compound could potentially enhance its environmental stability .

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZYIIXPSIKYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

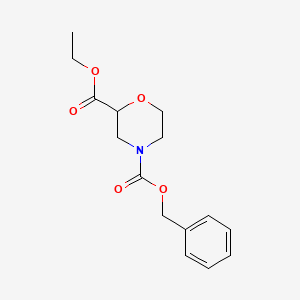

Molecular Formula |

C5H2BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279936 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312440-86-0 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)